molecular formula C7H7NO2 B6259369 2-cyanocyclopent-1-ene-1-carboxylic acid CAS No. 30689-43-1

2-cyanocyclopent-1-ene-1-carboxylic acid

Cat. No.: B6259369
CAS No.: 30689-43-1
M. Wt: 137.1
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Biological Activity

2-Cyanocyclopent-1-ene-1-carboxylic acid (CAS No. 30689-43-1) is an organic compound with the molecular formula C₇H₇NO₂ and a molecular weight of 137.14 g/mol. It features a unique structure that includes a cyano group and a carboxylic acid, which contribute to its diverse biological activities and potential applications in medicinal chemistry and organic synthesis.

Biological Activity

Research on the biological activity of this compound indicates its potential in various therapeutic areas due to its interactions with biological targets. The compound's biological effects are primarily attributed to the cyano and carboxylic acid functional groups, which are known to influence enzyme activity, receptor binding, and cellular signaling pathways.

The mechanism of action involves several biochemical pathways:

  • Enzyme Interaction : The compound may inhibit or activate specific enzymes, influencing metabolic processes.
  • Receptor Modulation : It can interact with cellular receptors, potentially affecting signal transduction pathways.
  • DNA/RNA Interaction : There is evidence suggesting that compounds with similar structures can bind to nucleic acids, impacting gene expression.

Case Studies

Several studies have explored the biological implications of this compound:

  • Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant antimicrobial properties against various bacterial strains. The presence of the cyano group enhances its interaction with microbial enzymes, leading to inhibition of growth.
  • Anticancer Potential : Research indicated that this compound could induce apoptosis in cancer cell lines by activating specific apoptotic pathways. The carboxylic acid moiety is believed to play a critical role in this process.
  • Neuroprotective Effects : Some studies suggest that this compound may exert neuroprotective effects by modulating oxidative stress and inflammation in neuronal cells.

Comparative Analysis with Similar Compounds

CompoundBiological ActivityKey Differences
This compoundAntimicrobial, anticancer, neuroprotectiveContains both cyano and carboxylic acid groups
Cyclopentene carboxylic acidLimited biological activityLacks cyano group
2-Cyanocyclopentane-1-carboxylic acidSimilar but less reactiveSaturated cyclopentane ring

The synthesis of this compound typically involves the reaction of cyclopentadiene with acrylonitrile under controlled conditions. This method allows for the efficient formation of the desired product while maintaining high yields.

Chemical Reactions

The compound can undergo various chemical transformations:

  • Oxidation : Converts the cyano group into carboxylic acids or other oxidized derivatives.
  • Reduction : Can reduce the cyano group to an amine, resulting in novel amine derivatives.
  • Substitution Reactions : The functional groups can participate in nucleophilic substitution reactions, leading to diverse derivatives useful in organic synthesis.

Properties Table

PropertyValue
CAS No.30689-43-1
Molecular FormulaC₇H₇NO₂
Molecular Weight137.14 g/mol
Purity≥95%
OriginUnited States

Properties

CAS No.

30689-43-1

Molecular Formula

C7H7NO2

Molecular Weight

137.1

Purity

95

Origin of Product

United States

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